N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, an imidazole ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxadiazole rings, as well as the fluorophenyl group. These groups could potentially participate in a variety of interactions, including hydrogen bonding and π-π stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and oxadiazole rings, as well as the fluorophenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure. The presence of the fluorophenyl group could potentially increase its lipophilicity, which could influence its pharmacokinetic properties .Scientific Research Applications
Anticancer Potential
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related to N1-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting various cancer cell lines, particularly breast cancer, indicating the potential of this class of compounds in cancer treatment (Abu-Melha, 2021).
Antimicrobial Properties
A study on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which are chemically similar to N1-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, revealed strong antimicrobial properties. These compounds were found effective against a broad spectrum of bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).
Pharmacological Evaluation for Disease Treatment
Research has explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, closely related to the chemical structure , for various medicinal applications. These compounds have shown potential in toxicity assessment, tumor inhibition, antioxidant activities, and anti-inflammatory actions, suggesting their versatility in therapeutic applications (Faheem, 2018).
Radiopharmaceutical Applications
Studies have been conducted on fluoroethoxy and fluoropropoxy substituted compounds related to N1-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide for use in positron emission tomography (PET) imaging. These compounds, due to their high affinity and selectivity for certain receptors, are potential candidates for imaging in neurodegenerative disorders (Fookes et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the h+,k±atpase activity .
Mode of Action
It can be inferred from similar compounds that it might inhibit the h+,k±atpase activity in a k±competitive manner .
Biochemical Pathways
Based on the mode of action, it can be inferred that it might affect the gastric acid secretion pathway by inhibiting the h+,k±atpase activity .
Pharmacokinetics
Similar compounds have been found to exhibit potent gastric acid secretion inhibitory action in vivo .
Result of Action
Based on the mode of action, it can be inferred that it might result in the inhibition of gastric acid secretion .
Action Environment
The inhibitory activity of similar compounds has been found to be unaffected by ambient ph .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-13-3-5-14(6-4-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-2-1-7-20-8-12/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKAHIMLSBYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.